molecular formula C7H8O3S B1594893 Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate CAS No. 5556-22-9

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate

Cat. No. B1594893
CAS RN: 5556-22-9
M. Wt: 172.2 g/mol
InChI Key: PLTCMJBEOCSRII-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 5556-22-9 . Its molecular weight is 172.2 and its IUPAC name is methyl 3-hydroxy-5-methyl-1H-1lambda3-thiophene-2-carboxylate . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate” is 1S/C7H8O3S/c1-4-3-5 (8)6 (11-4)7 (9)10-2/h3,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Application 1: One-Pot Wittig Synthesis

  • Summary of the Application : This compound is used in the One-Pot Wittig Synthesis of Methyl-3-[5-(Hydroxymethyl)-2-Furyl]Acrylate from Fructose . This process is part of the development of alternative methods for processing renewable raw material sources .
  • Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurs at room temperature in 1 hour .
  • Results or Outcomes : The reaction yields two products in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .

Application 2: Nitration of Methyl-3-Hydroxythiophene-2-Carboxylate

  • Summary of the Application : The nitration of methyl-3-hydroxythiophene-2-carboxylate furnishes two products . These compounds are used in the preparation of the first examples of the thieno[3,4-b][1,4]oxazine ring system .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The nitration of methyl-3-hydroxythiophene-2-carboxylate results in two products . The structures of these products have been confirmed by O to N acyl migrations .

Application 3: Synthesis of 3-Hydroxy-Indolyl-2-Oxindoles and Bis-Indolyl-2-Oxindoles

  • Summary of the Application : These compounds are used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water (one-pot approach) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : 3-Hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones on hydrolysis yielded 2-(3-hydroxy-2-oxoindolin-3-yl)acetic acids, which are sources of natural products and biologically active compounds .

Application 4: Construction of Coordination Polymers

  • Summary of the Application : This compound is used in the construction of two Zn(II)/Cd(II) multifunctional coordination polymers with mixed ligands for catalytic and sensing properties .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The two coordination polymers display strong ligand-based photoluminescence both in the solid state and in aqueous solution . More importantly, one of the polymers can selectively recognize L-cysteine through the luminescence quenching effect .

Application 5: Construction of Coordination Polymers

  • Summary of the Application : This compound is used in the construction of two Zn(II)/Cd(II) multifunctional coordination polymers with mixed ligands for catalytic and sensing properties .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The two coordination polymers display strong ligand-based photoluminescence both in the solid state and in aqueous solution . More importantly, one of the polymers can selectively recognize L-cysteine through the luminescence quenching effect .

properties

IUPAC Name

methyl 3-hydroxy-5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-3-5(8)6(11-4)7(9)10-2/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCMJBEOCSRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343167
Record name Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate

CAS RN

5556-22-9
Record name Methyl 3-hydroxy-5-methyl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-hydroxy-5-methylthiophene-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared by the method described in Example 1 from ethyl acetoacetate (130 g, 1.0 mole), methyl thioglycolate (212 g, 2.0 moles) and sodium (53 g, 2.3 moles). The crude product is shaken with two portions of dichloromethane, filtered, and the filtrate stripped of solvent under reduced pressure to afford the product (90.1 g); mp 50°-53° C.
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130 g
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212 g
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53 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-chloro-2-methoxycarbonylthiophen-3(2H)-one (6.35 g, 33 mmol) in acetic acid (20 ml) was added sulphuric acid (1.8 ml) in acetic acid (20 ml). The mixture was stirred until dissolved then methyl mercaptan was bubbled through for 0.5 hours (total approximately 2 g). The mixture was stirred at room temperature for 18 hours, poured onto ice-water and the oily precipitate extracted into dichloromethane. After evaporation of solvent the crude oil was used in the following preparation.
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6.35 g
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20 mL
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1.8 mL
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20 mL
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Synthesis routes and methods III

Procedure details

17.4 Parts of 3-hydroxy-5-methyldihydrothiophene-2-carboxylic acid methyl ester are dissolved in 100 parts by volume of methylene chloride. 14.9 parts of sulfuryl chloride in 20 parts by volume of methylene chloride are added in the course of 30 minutes at 10° C., whilst passing nitrogen into the mixture. The mixture is then distilled. 12.9 parts (75% of theory) of 3-hydroxy-5-methylthiophene-2-carboxylic acid methyl ester of boiling point 67°-70° C./0.3 mbar are obtained.
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3-hydroxy-5-methyldihydrothiophene-2-carboxylic acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MD Mullican, RJ Sorenson, DT Connor… - Journal of medicinal …, 1991 - ACS Publications
… A solution of 5.0 g (29 mmol) of methyl 3hydroxy-5-methyl-2-thiophenecarboxylate (4a) in 25 mL of acetic acid was treated with 4.6 g (29 mmol) of bromine and stirred at room …
Number of citations: 36 pubs.acs.org
S Gronowitz, AB Hornfeldt - … and Its Derivatives, Volume 44, Part …, 2009 - books.google.com
This chapter treats the 2-and 3-hydroxythiophenes, their alkyl and aryl ethers, their esters, the acyloxythiophenes, as well as other thiophene derivatives con-taining thiophene-oxygen …
Number of citations: 6 books.google.com

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